molecular formula C9H11N5O3S B2760508 ethyl 2-[4-oxo-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-3-yl]acetate CAS No. 478077-82-6

ethyl 2-[4-oxo-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-3-yl]acetate

Cat. No. B2760508
CAS RN: 478077-82-6
M. Wt: 269.28
InChI Key: WQIVYPUAAHMEBH-XFXZXTDPSA-N
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Description

Ethyl 2-[4-oxo-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-3-yl]acetate, commonly referred to as E2TTA, is an organic compound with a wide range of applications in both scientific research and industry. It is a white crystalline solid with a molecular weight of 332.4 g/mol and a melting point of 118-120 °C. It is insoluble in water but soluble in organic solvents such as ethanol, methanol, and acetone. E2TTA is a versatile compound with a variety of biological and biochemical properties.

Scientific Research Applications

Synthesis and Biological Activities

A study by Szulczyk et al. (2017) focused on synthesizing heterocyclic derivatives of ethyl 2-(2-pyridylacetate), which is structurally related to ethyl 2-[4-oxo-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-3-yl]acetate. These compounds were tested for their antimicrobial and antiviral activities, demonstrating their potential in biological applications (Szulczyk et al., 2017).

Fluorimetric Sensing

Wagh et al. (2015) described the synthesis of a chemosensor based on a similar benzothiazole structure. This receptor showed significant quenching in fluorescence in the presence of certain metal ions, suggesting its application in metal ion detection (Wagh et al., 2015).

Glucosidase Inhibition

Babar et al. (2017) synthesized a series of ethyl 2-[aryl(thiazol-2-yl)amino]acetates, structurally related to the compound . These compounds showed significant inhibition of α-glucosidase and β-glucosidase, indicating potential therapeutic applications in treating diseases like diabetes (Babar et al., 2017).

Versatile Intermediate for Heterocycles

Honey et al. (2012) used a similar diazoketoester as a versatile intermediate for synthesizing various trifluoromethyl heterocycles, highlighting the compound's utility in diverse organic syntheses (Honey et al., 2012).

Antibacterial and Antifungal Activities

Vinusha et al. (2015) synthesized Schiff bases from thiazole derivatives, showing moderate antibacterial and antifungal activities. This indicates the potential application of such compounds in developing new antimicrobial agents (Vinusha et al., 2015).

properties

IUPAC Name

ethyl 2-[(2Z)-4-oxo-2-(1,2,4-triazol-4-ylimino)-1,3-thiazolidin-3-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5O3S/c1-2-17-8(16)3-14-7(15)4-18-9(14)12-13-5-10-11-6-13/h5-6H,2-4H2,1H3/b12-9-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQIVYPUAAHMEBH-XFXZXTDPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=O)CSC1=NN2C=NN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CN\1C(=O)CS/C1=N\N2C=NN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

24.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818828
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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